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This technical guide provides a comprehensive overview of the thermodynamic properties of 4-
ethylhexanal. Due to a lack of extensive experimental data for this specific compound, this

guide combines available physical data with estimated thermodynamic properties derived from

established theoretical models. It also includes detailed experimental protocols for the

determination of key thermodynamic parameters and a plausible synthesis pathway.

Introduction to 4-Ethylhexanal
4-Ethylhexanal (CAS No: 75718-13-7) is an organic compound with the molecular formula

C₈H₁₆O.[1] As a branched-chain aldehyde, its physical and chemical properties are of interest

in various fields of chemical research and development. Understanding its thermodynamic

characteristics is crucial for process design, safety analysis, and reaction engineering.

Physical and Estimated Thermodynamic Properties
The following tables summarize the known physical properties and estimated thermodynamic

properties of 4-ethylhexanal. It is critical to note that the enthalpy of formation, Gibbs free

energy of formation, and ideal gas heat capacity have been estimated using the Joback group

contribution method, as experimental values are not readily available in the literature.[2][3][4]
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Table 1: Physical Properties of 4-Ethylhexanal

Property Value Source

Molecular Formula C₈H₁₆O [1]

Molecular Weight 128.21 g/mol [1]

Boiling Point 163 °C at 760 mmHg [1]

Density 0.809 g/cm³ [1]

Flash Point 46.2 °C [1]

Vapor Pressure 2.11 mmHg at 25 °C [1]

Refractive Index 1.41 [1]

Table 2: Estimated Thermodynamic Properties of 4-Ethylhexanal (Joback Method)

Property Estimated Value Units

Standard Enthalpy of

Formation (Ideal Gas, 298 K)
-285.57 kJ/mol

Standard Gibbs Free Energy

of Formation (Ideal Gas, 298

K)

-116.11 kJ/mol

Ideal Gas Heat Capacity (Cp)

at 298.15 K
258.34 J/(mol·K)

Disclaimer: The values in Table 2 are estimations and should be used with an understanding of

the inherent limitations of the Joback method. Experimental verification is recommended for

critical applications.

Methodology for Property Estimation: The Joback
Method
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The Joback method is a group contribution technique used to predict various thermodynamic

properties of pure components based on their molecular structure.[2][3][4] The method

assumes that the properties of a molecule can be calculated by summing the contributions of

its constituent functional groups.

The molecular structure of 4-ethylhexanal is broken down into the following Joback groups:

2 x -CH₃ (non-ring)

4 x -CH₂- (non-ring)

1 x >CH- (non-ring)

1 x O=CH- (aldehyde)

The following equations were used for the estimations:

Standard Enthalpy of Formation (Ideal Gas, 298 K): ΔHf° (kJ/mol) = 68.29 + Σ (Nᵢ × ΔHf,i)

Standard Gibbs Free Energy of Formation (Ideal Gas, 298 K): ΔGf° (kJ/mol) = 53.88 + Σ (Nᵢ

× ΔGf,i)

Ideal Gas Heat Capacity (Cₚ): Cₚ (J/(mol·K)) = Σ (Nᵢ × aᵢ) - 37.93 + [Σ (Nᵢ × bᵢ)]T + [Σ (Nᵢ ×

cᵢ)]T² + [Σ (Nᵢ × dᵢ)]T³

Where Nᵢ is the number of occurrences of group i, and ΔHf,i, ΔGf,i, aᵢ, bᵢ, cᵢ, and dᵢ are the

respective group contributions.

Experimental Protocols for Thermodynamic
Property Determination
The standard enthalpy of formation of a liquid organic compound like 4-ethylhexanal can be

determined from its heat of combustion, measured using a bomb calorimeter.[1][5][6][7]

Objective: To measure the heat of combustion of 4-ethylhexanal at constant volume, from

which the standard enthalpy of combustion and subsequently the standard enthalpy of

formation can be calculated.
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Methodology:

Sample Preparation: A precisely weighed sample of 4-ethylhexanal (typically 0.5-1.0 g) is

placed in a crucible. For volatile liquids, encapsulation in a gelatin capsule or use of a

crucible with a cover is necessary to prevent evaporation.[8] A known length of fuse wire is

positioned to be in contact with the sample.

Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel, known

as the "bomb." A small, known amount of water (e.g., 1 mL) is added to the bomb to ensure

that the water formed during combustion is in its liquid state.[1]

Pressurization: The bomb is sealed and purged with a small amount of pure oxygen before

being filled to a pressure of approximately 30 atm.

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an

insulated container (the calorimeter bucket). The entire assembly is placed within an

adiabatic jacket to minimize heat exchange with the surroundings. A stirrer ensures a uniform

temperature distribution in the water, which is monitored by a high-precision thermometer.

Ignition and Data Acquisition: The initial temperature of the water is recorded. The sample is

then ignited by passing an electric current through the fuse wire. The temperature of the

water is recorded at regular intervals until a maximum temperature is reached and the

system begins to cool.

Calculations:

The heat capacity of the calorimeter is first determined by combusting a standard

substance with a known heat of combustion, such as benzoic acid.

The total heat released by the combustion of 4-ethylhexanal is calculated from the

observed temperature change and the heat capacity of the calorimeter.

Corrections are made for the heat of combustion of the fuse wire and for the formation of

any side products like nitric acid.

The constant volume heat of combustion (ΔU_c°) is determined.
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The standard enthalpy of combustion (ΔH_c°) is calculated using the relationship ΔH = ΔU

+ Δ(PV).

Finally, the standard enthalpy of formation (ΔH_f°) is calculated using Hess's Law, with the

known standard enthalpies of formation of CO₂ and H₂O.

Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a

function of temperature.[8][9]

Objective: To measure the heat capacity of liquid 4-ethylhexanal over a range of temperatures.

Methodology:

Sample Loading: A known mass of 4-ethylhexanal is hermetically sealed in a sample

container of known heat capacity.

Calorimeter Assembly: The sample container is placed within an adiabatic shield. The

temperature of this shield is controlled to match the temperature of the sample container,

thereby minimizing heat loss to the surroundings. The entire assembly is housed in a

vacuum chamber.

Heating and Measurement:

The system is brought to a stable initial temperature.

A precisely measured amount of electrical energy (Q) is supplied to a heater within the

sample container, causing a small increase in temperature (ΔT).

The temperature of the sample is monitored with a high-precision thermometer (e.g., a

platinum resistance thermometer).

The temperature of the adiabatic shield is continuously adjusted to match the sample

temperature throughout the heating period.

Calculation: The total heat capacity (C_total) of the sample and the container is calculated as

C_total = Q / ΔT. The heat capacity of the sample (C_p,sample) is then obtained by

subtracting the known heat capacity of the container.
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Data Collection: This process is repeated over the desired temperature range to obtain the

heat capacity as a function of temperature.

Proposed Synthesis Pathway for 4-Ethylhexanal
A plausible synthetic route to 4-ethylhexanal is a crossed aldol condensation between

propanal and butanal, followed by dehydration and subsequent hydrogenation.[10][11][12] In a

crossed aldol reaction involving two different aldehydes that both have α-hydrogens, a mixture

of four products is possible. To favor the desired product, specific reaction conditions would

need to be optimized, such as slowly adding one aldehyde to a mixture of the other aldehyde

and the base.[11]

The diagram below illustrates the proposed reaction pathway.
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Proposed Synthesis of 4-Ethylhexanal
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Propanal Enolate

+ Base
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Nucleophilic Attack
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Nucleophilic Attack
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Workflow for Thermodynamic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b6588603?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6588603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

